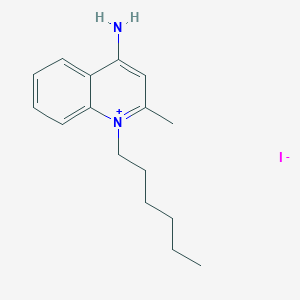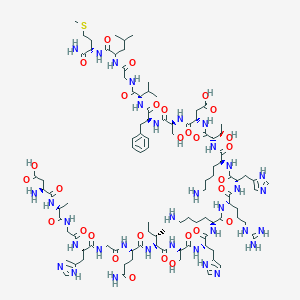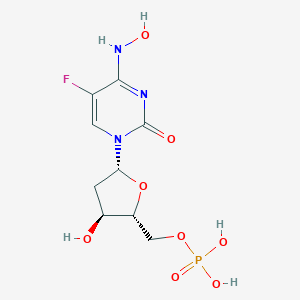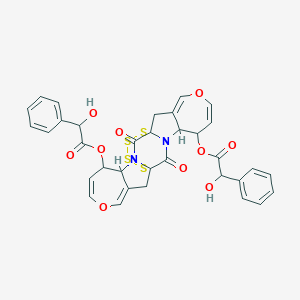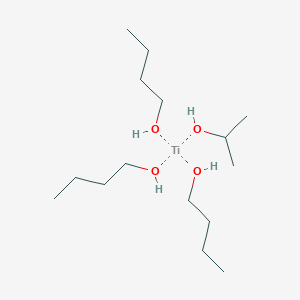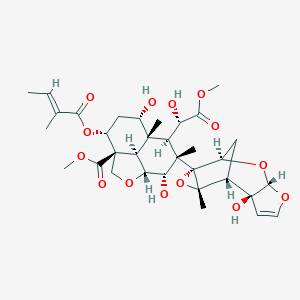
Azadirachtin F
Overview
Description
Azadirachtin F is a tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica). It is one of the many azadirachtin analogs known for their potent insecticidal properties. This compound, like its counterparts, exhibits strong antifeedant and growth-disrupting effects on a wide range of insect species, making it a valuable biopesticide in agricultural practices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azadirachtin F is complex due to its intricate molecular structure. It typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure selective reactions. The synthetic route often starts with the extraction of azadirachtin A from neem seeds, followed by chemical modifications to obtain this compound. Key reaction conditions include controlled temperatures, specific solvents like methanol or ethanol, and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from neem seeds. The seeds are processed to obtain neem oil, which is then subjected to solvent extraction and purification techniques such as high-performance liquid chromatography (HPLC) to isolate this compound. The process is optimized to maximize yield and purity while maintaining the bioactivity of the compound .
Chemical Reactions Analysis
Types of Reactions: Azadirachtin F undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered bioactivity.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its stability or efficacy.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of new analogs with distinct properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used under controlled conditions.
Substitution: Reagents like acetic anhydride or benzoyl chloride are employed for substitution reactions.
Major Products: The major products formed from these reactions include various azadirachtin derivatives, each with unique insecticidal properties. These derivatives are studied for their potential to enhance pest control efficacy and reduce environmental impact .
Scientific Research Applications
Azadirachtin F has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of complex limonoids.
Biology: this compound is investigated for its effects on insect physiology and behavior, providing insights into pest management strategies.
Medicine: Research explores its potential anti-cancer, anti-malarial, and anti-inflammatory properties.
Industry: this compound is a key component in the development of eco-friendly biopesticides, contributing to sustainable agriculture
Mechanism of Action
Azadirachtin F exerts its effects primarily through interference with insect hormonal systems. It acts as an antagonist to ecdysteroids and juvenile hormones, disrupting molting and development processes. This leads to growth inhibition, feeding deterrence, and ultimately, insect mortality. The compound targets neurosecretory cells, inhibiting the release of hormones necessary for insect growth and reproduction .
Comparison with Similar Compounds
- Azadirachtin A
- Azadirachtin B
- Azadirachtin H
- Salannin
- Nimbin
Comparison: Azadirachtin F is unique among its analogs due to its specific molecular structure, which confers distinct bioactivity. While all azadirachtins share common insecticidal properties, this compound may exhibit enhanced stability or efficacy under certain conditions. Its unique structure allows for targeted modifications, making it a valuable compound for developing new biopesticides .
Properties
IUPAC Name |
methyl (1R,4S,5R,7S,8R,9R,10S,11S,12R)-7,11-dihydroxy-9-[(1S)-1-hydroxy-2-methoxy-2-oxoethyl]-10-[(1R,2S,6S,8R,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-8,10-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxy-2-oxatricyclo[6.3.1.04,12]dodecane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44O14/c1-8-14(2)24(37)45-17-12-16(34)28(3)21(19(35)25(38)41-6)29(4,23(36)20-22(28)31(17,13-44-20)26(39)42-7)33-18-11-15(30(33,5)47-33)32(40)9-10-43-27(32)46-18/h8-10,15-23,27,34-36,40H,11-13H2,1-7H3/b14-8+/t15-,16-,17+,18+,19-,20+,21+,22+,23+,27-,28+,29-,30-,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMKLQRMUTCTE-VGOSKUKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2(C3C1(COC3C(C(C2C(C(=O)OC)O)(C)C45C6CC(C4(O5)C)C7(C=COC7O6)O)O)C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@]2([C@@H]3[C@@]1(CO[C@H]3[C@H]([C@@]([C@@H]2[C@@H](C(=O)OC)O)(C)[C@@]45[C@H]6C[C@@H]([C@@]4(O5)C)[C@]7(C=CO[C@H]7O6)O)O)C(=O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118855-02-0 | |
| Record name | Azadirachtin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118855020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


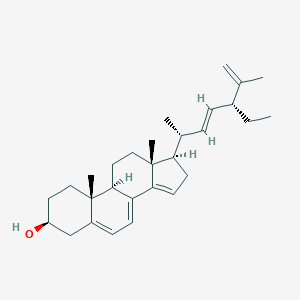
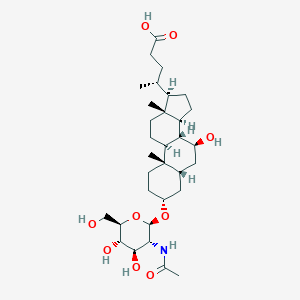

![[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B218575.png)
